N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Descripción
The compound N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based derivative characterized by a 3-fluorophenyl carbamoyl group attached to a methylene bridge at the 4-position of the thiazole ring. The 2-position of the thiazole is substituted with a pivalamide (2,2-dimethylpropanamide) group.
Propiedades
IUPAC Name |
N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-5-10(17)7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTUODFGLBRKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities. They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to their diverse biological activities. The interaction of the compound with its targets could lead to changes in cellular processes, resulting in its observed effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities. These activities suggest that the compound could have a range of molecular and cellular effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Thiazole Motifs
(a) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
- Structure : Features a 2,6-difluorobenzyl group instead of 3-fluorophenyl and a pivalamide group.
- Key Differences: The fluorination pattern (2,6-difluoro vs.
(b) N-(4-{[(4-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941898-87-9)
- Structure : Replaces the 3-fluorophenyl group with 4-fluorophenyl and substitutes pivalamide with 3,5-dimethoxybenzamide.
- Key Differences : The 4-fluorophenyl substitution may influence π-π stacking interactions in target binding sites, while the dimethoxybenzamide group introduces electron-donating effects, contrasting with the steric bulk of pivalamide .
- Activity : Dimethoxybenzamide derivatives are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to pivalamide-based compounds .
Anti-Inflammatory Thiazole Derivatives
(a) N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Structure : Lacks fluorophenyl and pivalamide groups; features a 4-chlorobenzamide substituent.
- Activity : Exhibited significant anti-inflammatory activity (carrageenan-induced rat paw edema model), attributed to chloro-substitution enhancing hydrophobic interactions with COX-2 .
- Comparison : The absence of fluorine and pivalamide in 5c highlights the importance of halogenation and steric bulk in modulating potency .
(b) 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
- Structure : Combines a thiazole with a 4-fluorophenyl-imidazole hybrid.
- Activity : Demonstrated COX-1/2 inhibition (purity 85.3%), suggesting fluorophenyl-thiazole hybrids as dual cyclooxygenase inhibitors .
- Comparison : The hybrid scaffold expands target selectivity compared to the simpler thiazole-pivalamide structure of the target compound .
Fluorophenyl Substitution
- 3-Fluorophenyl vs. 4-Fluorophenyl : The position of fluorine affects electronic properties (σ-para vs. σ-meta effects). 3-Fluorophenyl may enhance membrane permeability due to reduced polarity compared to 4-fluoro derivatives .
- Di-/Trifluoromethyl Analogues : Compounds like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () show that polyfluorinated groups improve antiproliferative activity, suggesting opportunities for optimizing the target compound .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
